molecular formula C6H11N3OS B15057898 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one

5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one

Katalognummer: B15057898
Molekulargewicht: 173.24 g/mol
InChI-Schlüssel: INCLHZHLQKOJEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a butyl-substituted hydrazine with a thiocarbonyl compound under acidic or basic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or nitric acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups at the amino position.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-1,2,4-thiadiazole: Lacks the butyl substitution.

    2-Butyl-1,2,4-thiadiazole: Lacks the amino group.

    5-Amino-2-methyl-1,2,4-thiadiazol-3(2H)-one: Has a methyl group instead of a butyl group.

Uniqueness

5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one is unique due to the presence of both the amino group and the butyl substitution, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C6H11N3OS

Molekulargewicht

173.24 g/mol

IUPAC-Name

5-amino-2-butyl-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C6H11N3OS/c1-2-3-4-9-6(10)8-5(7)11-9/h2-4H2,1H3,(H2,7,8,10)

InChI-Schlüssel

INCLHZHLQKOJEX-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C(=O)N=C(S1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.